2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione

PROTAC linker conjugation Palladium-catalyzed cross-coupling Aryl halide reactivity

This C4-iodo thalidomide analog is the optimal CRBN recruiter for modular PROTAC and molecular glue degrader synthesis. The aryl iodide enables Suzuki-Miyaura coupling at 60°C with boronic acid linkers and Sonogashira coupling (>70% yield) with terminal alkynes—chemistry unattainable with C4-Cl/Br analogs. Supports parallel synthesis of 24–96 PROTAC variants per campaign. Serves as internal anomalous scatterer for SAD phasing of 50–60 kDa CRBN complexes, eliminating selenomethionine labeling. Enables systematic SAR of halogen bonding contributions (-2.8 to -3.5 kcal/mol) to CRBN binding. Compare with 4-H, 4-F, 4-Cl, and 4-Br analogs.

Molecular Formula C13H9IN2O4
Molecular Weight 384.13 g/mol
Cat. No. B8117128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione
Molecular FormulaC13H9IN2O4
Molecular Weight384.13 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)I
InChIInChI=1S/C13H9IN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18)
InChIKeyVXDTWULFGNROJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione: Core CRBN Ligand Intermediate for PROTAC and Molecular Glue Procurement


2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione (CAS: 959150-64-2) is a halogenated thalidomide analog belonging to the immunomodulatory imide drug (IMiD) class of cereblon (CRBN) E3 ligase ligands [1]. The compound features a glutarimide ring essential for CRBN binding and a 4-position iodine atom on the phthalimide moiety that serves as a versatile synthetic handle for cross-coupling chemistry [2]. As a CRBN recruiter building block, this compound enables modular assembly of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders, where the iodine substituent provides a chemically tractable exit vector for linker conjugation distinct from alternative substitution patterns [3].

Why 2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione Cannot Be Casually Substituted with Other CRBN Ligands


CRBN ligands within the IMiD class are not functionally interchangeable for PROTAC and molecular glue construction due to three critical differentiation factors. First, substitution position dictates linker exit vector geometry: C4-substituted thalidomide analogs orient conjugated linkers toward solvent-exposed regions of the CRBN-DDB1 complex, whereas C5 substitutions project linkers into sterically constrained protein interfaces, profoundly altering ternary complex formation efficiency [1]. Second, halogen identity governs downstream synthetic versatility—the aryl iodide at C4 enables palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions with coupling partner diversity not accessible to chloro, bromo, or unsubstituted analogs [2]. Third, even subtle substitution changes alter CRBN binding thermodynamics and neosubstrate degradation profiles, as demonstrated across the thalidomide-lenalidomide-pomalidomide continuum [3]. These factors collectively render generic one-to-one ligand substitution scientifically invalid without quantitative head-to-head validation.

Quantitative Differentiation Evidence for 2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione Versus Closest Analogs


C4-Iodo Substituent as a Superior Suzuki-Miyaura Coupling Handle Versus Alternative Halogens in Thalidomide Scaffold Functionalization

The 4-iodo substituent provides quantitative reactivity advantage in palladium-catalyzed cross-coupling relative to bromo and chloro analogs on the thalidomide scaffold. In a systematic study of C4/C5 thalidomide analog synthesis, aryl iodide precursors demonstrated complete conversion in Suzuki-Miyaura reactions under standard Pd(PPh₃)₄ catalysis, whereas corresponding aryl bromides required elevated temperatures (80°C vs 60°C) and aryl chlorides failed to react under identical conditions [1]. The oxidative addition step, which is rate-limiting for cross-coupling, proceeds approximately 10³ to 10⁵ times faster for aryl iodides compared to aryl bromides on electron-deficient phthalimide systems [2]. This reactivity differential translates to higher isolated yields (typically 75-92% for iodo precursors versus 45-68% for bromo precursors under equivalent conditions) and broader substrate scope tolerance in library synthesis applications [1].

PROTAC linker conjugation Palladium-catalyzed cross-coupling Aryl halide reactivity

C4 Exit Vector Orientation: Structural Basis for Differentiated Ternary Complex Formation Relative to C5-Substituted Analogs

Crystallographic analysis of the CRBN-DDB1 complex with pomalidomide (PDB: 6H0G) reveals that substitution at the C4 position orients the exit vector toward the solvent-exposed face of the CRBN surface, whereas C5 substitution directs linkers into a sterically congested protein interface [1]. This geometric difference produces measurable functional consequences: in PROTACs targeting ZFP91, C4-conjugated degraders achieved DC₅₀ values of 12-28 nM, while C5-conjugated analogs with identical linker and target-binding warheads exhibited DC₅₀ values of 210-460 nM—a 7- to 17-fold reduction in degradation potency [2]. The 4-iodo compound serves as the direct synthetic precursor to C4-linked PROTACs; alternative C5-iodo or unsubstituted thalidomide scaffolds would yield PROTACs with fundamentally different, and often inferior, ternary complex geometries.

PROTAC ternary complex CRBN-DDB1 binding interface Exit vector geometry

Heavy Atom Effect: Iodine as an Intrinsic X-ray Crystallography Phasing Tool Not Available from Lighter Halogen Analogs

The iodine atom at C4 provides an anomalous scattering signal (f'' at Cu Kα wavelength ≈ 6.8 electrons for iodine versus < 0.7 electrons for chlorine, < 2.3 electrons for bromine) suitable for single-wavelength anomalous diffraction (SAD) phasing of CRBN-ligand co-crystal structures [1]. This enables direct experimental phase determination without selenomethionine incorporation or heavy-atom soaking—a capability not available to 4-H (thalidomide), 4-F, 4-Cl, or 4-CH₃ analogs. In practice, iodine SAD phasing has been successfully employed to solve CRBN-DDB1 complex structures bound to halogenated IMiD ligands at resolutions of 2.4-3.1 Å, where lighter halogen derivatives required molecular replacement using existing search models [2]. The iodine anomalous signal is detectable at 1.54 Å (Cu Kα) with a Bijvoet ratio of approximately 1.2-1.5% for a single iodine in a 50 kDa complex, sufficient for robust SAD phasing.

Structural biology X-ray crystallography Experimental phasing

Halogen Bonding Potential: Iodine-Mediated Protein-Ligand Interactions Distinct from Lighter Halogens

Computational docking and molecular dynamics simulations of thalidomide analogs bound to CRBN reveal that 4-position iodine can form a stabilizing halogen bond with the backbone carbonyl of CRBN residue His378, with calculated interaction energies of -2.8 to -3.5 kcal/mol at optimal geometry (C-I···O=C distance 3.1-3.3 Å, angle 165-175°) [1]. In contrast, 4-fluoro and 4-chloro substituents fail to establish detectable halogen bonding due to insufficient σ-hole magnitude, while 4-bromo provides intermediate interaction energies of -1.2 to -1.8 kcal/mol [2]. This halogen bonding contribution may partially offset the steric penalty of 4-substitution, providing a thermodynamic rationale for why 4-iodo thalidomide derivatives retain CRBN binding affinity despite introducing bulk at a position adjacent to the phthalimide-CRBN interface. Direct experimental binding data comparing 4-iodo, 4-bromo, and 4-chloro thalidomide derivatives in the same assay system remain unavailable in the peer-reviewed literature.

Halogen bonding CRBN ligand optimization Structure-activity relationship

Priority Procurement Scenarios for 2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione in Academic and Industrial Research


C4-Linker PROTAC Library Synthesis via Suzuki-Miyaura Diversification

This compound is the optimal starting material for constructing diverse C4-linked PROTAC libraries. The aryl iodide serves as a universal electrophilic partner for Suzuki-Miyaura coupling with boronic acid-functionalized linkers or target-binding warheads, enabling parallel synthesis of 24-96 PROTAC variants in a single campaign. Unlike C4-bromo or C4-chloro alternatives, the iodo substituent supports lower-temperature couplings (60°C vs >80°C) compatible with thermally sensitive linker moieties such as PEG chains and photo-crosslinkers [1]. Procurement is indicated when a research program requires systematic exploration of linker length, composition, or attachment geometry while maintaining consistent CRBN recruitment pharmacology.

CRBN Ternary Complex Structural Determination Requiring Experimental Phasing

When novel PROTAC ternary complexes or molecular glue-induced neosubstrate interactions require de novo X-ray crystal structure determination, the 4-iodo compound provides an internal anomalous scatterer for SAD or SIRAS phasing. This eliminates the need for selenomethionine-labeled protein expression, which is often incompatible with CRBN-DDB1 complex production yields, or heavy-atom soaking that can disrupt delicate ternary complex stoichiometry [1]. The single iodine anomalous signal is sufficient for phase determination of 50-60 kDa complexes at resolutions better than 3.0 Å using standard Cu Kα rotating anode sources [2]. Procurement is particularly valuable for structural biology core facilities supporting multiple PROTAC discovery programs.

Sonogashira Coupling for Alkyne-Linked PROTACs Requiring Extended Rigid Linkers

The 4-iodo substituent enables Sonogashira cross-coupling with terminal alkynes to install rigid, conjugated linkers that cannot be accessed through Suzuki coupling or aliphatic chain conjugation. This application is critical for PROTAC designs where linker flexibility must be constrained to optimize ternary complex geometry or where alkyne moieties serve as bioorthogonal handles for subsequent click chemistry functionalization [1]. Aryl iodides are the preferred coupling partners for Sonogashira reactions on electron-deficient aromatic systems, providing higher yields (typically >70%) compared to aryl bromides (40-55%) under identical Pd/Cu co-catalysis conditions [2].

Halogen Bonding-Guided CRBN Ligand Optimization for Improved Neosubstrate Selectivity

In structure-based drug design campaigns aiming to tune CRBN neosubstrate degradation profiles, the 4-iodo compound serves as a reference ligand for evaluating halogen bonding contributions to binding thermodynamics. Molecular modeling indicates that iodine-mediated halogen bonding with the CRBN His378 backbone carbonyl provides -2.8 to -3.5 kcal/mol of stabilization not available from lighter halogen analogs [1]. Procurement of the 4-iodo derivative alongside 4-H, 4-F, 4-Cl, and 4-Br comparators enables systematic structure-activity relationship (SAR) studies to deconvolute steric from electronic contributions to CRBN binding and subsequent neosubstrate recruitment efficiency [2].

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